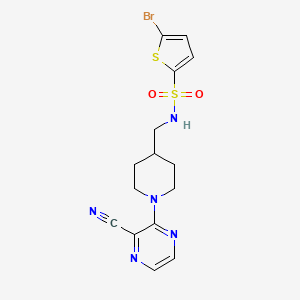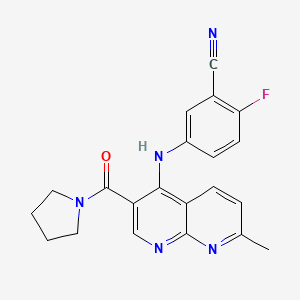
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2FN5O and its molecular weight is 380.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives of 1,2,4-triazoles, highlighting the significance of such compounds in medicinal chemistry. For example, studies have synthesized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and intermolecular interactions. These analyses help understand the molecular foundations of their potential biological activities (Shukla et al., 2014).
Biological Evaluation
Some derivatives related to N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their potential anticancer properties. For instance, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showed cytotoxic effects against breast cancer cell lines, with certain compounds demonstrating significant activity. This research suggests the therapeutic potential of these compounds in cancer treatment (Butler et al., 2013).
Theoretical Studies
Theoretical studies, including density functional theory (DFT) calculations, have been applied to understand the properties and reactivities of triazole derivatives. These studies provide insights into the electronic structure, intermolecular interactions, and potential reactivity patterns of such compounds, supporting their design and optimization for various applications (Moreno-Fuquen et al., 2019).
Antimicrobial and Antitumor Activities
Further research has explored the antimicrobial and antitumor activities of triazole derivatives. The synthesis of novel compounds and their evaluation against various microbial strains and cancer cell lines contribute to the development of new therapeutic agents. Such studies underline the importance of structural modification and optimization in achieving desired biological activities (Bekircan et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloro-4-fluorobenzylamine with 3-chlorophenyl isocyanate to form the intermediate, which is then reacted with 5-amino-1H-1,2,3-triazole-4-carboxylic acid to obtain the final product.", "Starting Materials": [ "3-chloro-4-fluorobenzylamine", "3-chlorophenyl isocyanate", "5-amino-1H-1,2,3-triazole-4-carboxylic acid", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-fluorobenzylamine in DMF and add Et3N. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3-chlorophenyl isocyanate to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add DCM to the reaction mixture and wash the organic layer with NaHCO3 solution and brine.", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the intermediate.", "Step 5: Dissolve the intermediate in DMF and add 5-amino-1H-1,2,3-triazole-4-carboxylic acid. Stir the mixture at room temperature for 2 hours.", "Step 6: Add NaCl to the reaction mixture and extract with DCM.", "Step 7: Wash the organic layer with water and brine, dry over Na2SO4, and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS番号 |
1291872-59-7 |
分子式 |
C16H12Cl2FN5O |
分子量 |
380.2 |
IUPAC名 |
5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChIキー |
VJQGGSSZXMUAPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



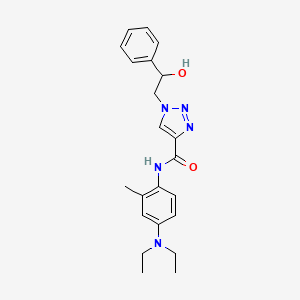
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2366124.png)
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2366125.png)
![3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2366128.png)

![(5-cyclopropylisoxazol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2366130.png)
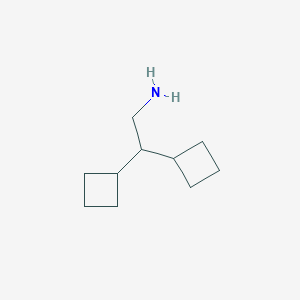
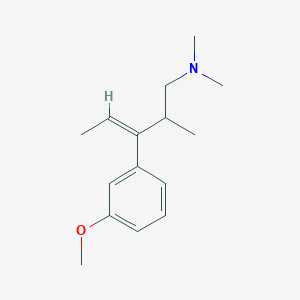
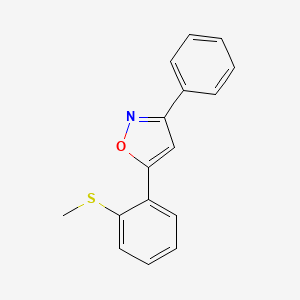
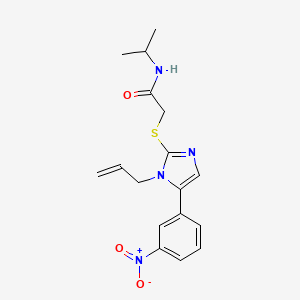
![[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2366140.png)
